Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

2,3-dimethoxybenzaldehyde (o-veratraldehyde) is an analog of benzoic acid with high antibacterial activity (MIC = 2.5 mm), which can be used to synthesize berberine
2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde
86-51-1
C9H10O3
166.173902988434
MFCD00003309
34379
66581

2,3-Dimethoxybenzaldehyde Properties

Names and Identifiers

    • 2,3-Dimethoxybenzaldehyde
    • o-veratraldehyde
    • 3,5-Dimethylsalicylic acid
    • 3,5-Dihydroxypropiophenone
    • 4-Diethoxybenzene
    • 2,3-dimethoxtbenzaldehyde
    • 2,3-Dimethoxybenzald
    • 2,3-dimethoxy-benzaldehyde
    • 2,3-dimethoxylbenzaldehyde
    • 2,3-dimethoxyphenylaldehyde
    • 2,3-dimethyoxybenzaldehyde
    • 2-VERATRALDEHYDE
    • 3-DiMethoxybenzaldehyde
    • dimethoxybenzaldehyde
    • Orthoveratraldehyde
    • O-VERATRIC ALDEHYDE
    • o-Veratraldehyde(6CI,7CI,8CI)
    • Benzaldehyde,2,3-dimethoxy-
    • 5,6-Dimethoxybenzaldehyde
    • NSC403661
    • NSC 51953
    • NSC 6314
    • Benzaldehyde, 2,3-dimethoxy-
    • 8ALP3SY00L
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Benzaldehyde,3-dimethoxy-
    • PubChem8216
    • Benzaldehyde, dimethoxy-
    • UPCMLD00WStructure66
    • o-Veratraldehyde (8CI)
    • Spectrum2_001964
    • 2,3 dimethoxybenzaldehyde
    • 2,3-Dimethoxy-benzaldehyd
    • 2, 3 dimethoxybenzaldehyde
    • KSC257E1J
    • W-104065
    • UNII-8ALP3SY00L
    • DTXSID80235333
    • NSC 403661
    • VERATRALDEHYDE, O-
    • Z104472922
    • AKOS000118970
    • 2,3-Dimethoxybenzaldehyde-d6
    • SPBio_002087
    • NSC-51953
    • 86-51-1
    • AC-24169
    • MFCD00003309
    • CHEMBL3039102
    • NSC-6314
    • BCP10425
    • SY003539
    • BIDD:ER0646
    • 2,3-Dimethoxybenzaldehyde, 98%
    • AS-11994
    • STK498192
    • HY-41407
    • FT-0601053
    • LS-25014
    • AI3-00141
    • AM20060739
    • EN300-19139
    • BP-11464
    • A841692
    • 2,3-dimethoxybenzaldehyd
    • CCG-39482
    • EINECS 201-677-7
    • s4778
    • D0625
    • BBL008737
    • InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
    • NSC-403661
    • 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
    • NSC6314
    • NSC51953
    • F2190-0611
    • SCHEMBL319070
    • Q27270112
    • CS-M3620
    • 2,3-Dimethoxybenzaldehyde (ACI)
    • o-Veratraldehyde (6CI, 7CI, 8CI)
    • NS00039131
    • oVeratraldehyde
    • oVeratraldehyde (8CI)
    • o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
    • DB-056932
    • Benzaldehyde, 2,3dimethoxy (9CI)
    • Benzaldehyde, 2,3-dimethoxy-(9CI)
    • DTXCID80157824
    • CHEBI:228697
    • Benzaldehyde, 2,3dimethoxy
    • +Expand
    • MFCD00003309
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
    • O=CC1C(OC)=C(OC)C=CC=1
    • 908264

Computed Properties

  • 166.06300
  • 0
  • 3
  • 3
  • 166.063
  • 12
  • 147
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 35.5

Experimental Properties

  • 1.51630
  • 35.53000
  • 1.5500 (estimate)
  • 256°C(lit.)
  • 52.0 to 55.0 deg-C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Solubility in methanol with almost transparency.
  • White crystals
  • Insoluble in water, soluble in alcohol
  • Air Sensitive
  • 1.1708 (rough estimate)

2,3-Dimethoxybenzaldehyde Security Information

2,3-Dimethoxybenzaldehyde Customs Data

  • 29124900
  • China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,3-Dimethoxybenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G06-5g
2,3-Dimethoxybenzaldehyde
86-51-1 97%
5g
$4.00 2024-04-21
A2B Chem LLC
AB59910-5g
2,3-Dimethoxybenzaldehyde
86-51-1 97%
5g
$4.00 2024-04-19
abcr
AB116025-10 g
2,3-Dimethoxybenzaldehyde, 98%; .
86-51-1 98%
10g
€70.70 2023-05-10
Alichem
A014000378-250mg
2,3-Dimethoxybenzaldehyde
86-51-1 97%
250mg
$475.20 2023-08-31
Ambeed
A107122-5g
2,3-Dimethoxybenzaldehyde
86-51-1 97%
5g
$5.0 2024-07-18
Apollo Scientific
OR0814-500g
2,3-Dimethoxybenzaldehyde
86-51-1 97%
500g
£75.00 2023-09-02
Enamine
EN300-19139-0.05g
2,3-dimethoxybenzaldehyde
86-51-1 98%
0.05g
$19.0 2023-09-17
Key Organics Ltd
AS-11994-1MG
2,3-Dimethoxybenzaldehyde
86-51-1 >98%
1mg
£36.00 2023-09-08
Life Chemicals
F2190-0611-0.25g
"2,3-Dimethoxybenzaldehyde"
86-51-1 95%+
0.25g
$18.0 2023-11-21
OTAVAchemicals
1180633-50MG
2,3-dimethoxybenzaldehyde
86-51-1 90%
50MG
$29 2023-07-05

2,3-Dimethoxybenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, chlorate (1:1) Catalysts: Aluminum chloride Solvents: Acetonitrile
Reference
Oxidation of alcohols with benzyltriphenylphosphonium chlorate under non-aqueous conditions
Hajipour, A. R.; et al, Phosphorus, 2001, 176, 1-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
Reference
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; et al, Applied Catalysis, 2012, 413, 413-414

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  2 h, reflux
Reference
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2005, (3), 577-580

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Probing Persistent Intramolecular C-H···X (X = O, S, Br, Cl, and F) Bonding in Solution Using Benzyl Meldrum's Acid Derivatives
Fillion, Eric; et al, Journal of Organic Chemistry, 2009, 74(3), 1259-1267

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  42 h, 45 °C
Reference
Synthesis and Properties of Bimetallic Hoveyda-Grubbs Metathesis Catalysts
Grudzien, Krzysztof; et al, Organometallics, 2012, 31(9), 3636-3646

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 60 °C
Reference
New short synthesis of (5)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide. Dopamine D2 receptor
Joshua, Alummoottil V.; et al, Synthetic Communications, 2008, 38(3), 434-440

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  23 h, 60 °C
Reference
Studies on synthesis of quinonylidene Hoveyda-type complexes
Grudzien, Krzysztof; et al, Applied Organometallic Chemistry, 2015, 29(5), 322-327

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Benzene
Reference
A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol
Tyman, John H. P.; et al, Chemistry and Physics of Lipids, 2002, 120(1-2), 101-108

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
The 2-aminotetralin system as a structural base for new dopamine- and melatonin-receptor agents
Copinga, Swier, 1994, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Electron-impact induced loss of C-5 and C-8 substituents in 1,2,3,4-tetrahydroisoquinolines. II: Synthesis of C-8 substituted 1,2,3,4-tetrahydroisoquinolines
Mayer, Klaus K.; et al, Archiv der Pharmazie (Weinheim, 1983, 316(9), 801-12

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Synthesis of Potentially Carcinogenic Higher Oxidized Metabolites of Dibenz[a,j]anthracene and Benzo[c]chrysene
Harvey, Ronald G.; et al, Journal of Organic Chemistry, 1998, 63(23), 8118-8124

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  rt → 150 °C; 11 h, 150 °C
Reference
Study on green synthesis of O-veratraldehyde
Pan, Shu-gang; et al, Anhui Nongye Kexue, 2009, 37(1), 13-15

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane ,  Water ;  10 min, rt
Reference
An efficient catalytic deprotection of thioacetals employing bismuth triflate: synthesis of pyrrolo[2,1-c] [1,4] benzodiazepines
Kamal, Ahmed; et al, Tetrahedron Letters, 2003, 44(14), 2857-2860

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, rt
Reference
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Triethylsilane Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  12 h, 50 °C
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  4 h, 80 °C
Reference
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source
Sun, Guanglong; et al, Organic Letters, 2017, 19(16), 4235-4238

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 80 °C
Reference
Design, synthesis and evaluation of curcumin-based fluorescent probes to detect Aβ fibrils
Sato, Taki; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3520-3525

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Dipotassium chromate (K2CrO4) Solvents: Water
Reference
The synthesis of 2,3-dimethoxybenzaldehyde (ο-veratraldehyde)
Nagai, Yoshio; et al, Nippon Kagaku Kaishi (1921-47), 1952, , 45-6

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dichloromethane
1.2 Reagents: Diisobutylaluminum hydride
Reference
One pot conversion of carboxylic acids to aldehydes with DIBAL-H
Chandrasekhar, S.; et al, Tetrahedron Letters, 1998, 39(8), 909-910

Synthetic Circuit 20

Reaction Conditions
Reference
Aliphatic and alicyclic aldehydes: synthesis by reduction or by reduction followed by hydrolysis
Harcken, C., Science of Synthesis, 2007, 25, 65-135

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate Solvents: Acetone
Reference
Synthesis of β-(2,3-dihydroxybenzoyl)butyric acid
Wang, Dexin; et al, Huaxue Xuebao, 1986, 44(7), 692-4

Synthetic Circuit 22

Reaction Conditions
Reference
A new synthesis of anthraquinones using dihydrooxazoles and grignard reagents derived from Mg(anthracene)(THF)3
Nicoletti, Teresa M.; et al, Journal of the Chemical Society, 1990, (1), 133-8

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Stability study and structure determination of degradation products of a new positive inotropic agent, E-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FR58664), in acidic solution
Kitamura, Satoshi; et al, Iyakuhin Kenkyu, 1990, 21(5), 982-8

2,3-Dimethoxybenzaldehyde Raw materials

2,3-Dimethoxybenzaldehyde Preparation Products

2,3-Dimethoxybenzaldehyde Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-51-1)
SUN YAO
18064098002
1248580055@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-51-1)
CAI JING LI
18662931390
507167383@qq.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-51-1)
CHEN XIN
17771822910
1439735701@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-51-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-51-1)
A LA DING
anhua.mao@aladdin-e.com

2,3-Dimethoxybenzaldehyde Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
sfd14638
99.9%
200kg
discuss personally